molecular formula C14H15NOS B6536728 3-phenyl-N-(thiophen-3-ylmethyl)propanamide CAS No. 1058195-64-4

3-phenyl-N-(thiophen-3-ylmethyl)propanamide

Cat. No.: B6536728
CAS No.: 1058195-64-4
M. Wt: 245.34 g/mol
InChI Key: KMAIXMMHDBRTBQ-UHFFFAOYSA-N
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Description

3-Phenyl-N-(thiophen-3-ylmethyl)propanamide is an amide derivative featuring a phenyl group attached to a propanamide backbone and a thiophen-3-ylmethyl substituent on the nitrogen. This structure combines aromatic (phenyl) and heteroaromatic (thiophene) moieties, which influence its physicochemical and biological properties. The compound’s thiophene substituent may enhance π-π stacking interactions in biological systems, while the phenyl group contributes to lipophilicity.

Properties

IUPAC Name

3-phenyl-N-(thiophen-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c16-14(15-10-13-8-9-17-11-13)7-6-12-4-2-1-3-5-12/h1-5,8-9,11H,6-7,10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAIXMMHDBRTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(thiophen-3-ylmethyl)propanamide typically involves the reaction of 3-phenylpropanoyl chloride with thiophen-3-ylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and solvents, as well as precise control of reaction parameters such as temperature and pressure, are crucial for the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(thiophen-3-ylmethyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The phenyl and thiophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Organic Synthesis

3-Phenyl-N-(thiophen-3-ylmethyl)propanamide serves as a versatile building block in organic synthesis, enabling the preparation of more complex molecules. Its functional groups facilitate various chemical transformations, making it valuable in developing novel compounds.

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may inhibit bacterial growth, demonstrating promise as antimicrobial agents .
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing, with some derivatives showing activity against inflammatory pathways .

Pharmaceutical Intermediates

The compound is being explored as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can enhance drug efficacy and specificity towards biological targets .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives of this compound. The results indicated varying degrees of activity against Gram-positive and Gram-negative bacteria.

CompoundMinimum Inhibitory Concentration (MIC)Activity Type
Compound A62.5 µg/mLAntibacterial
Compound B125 µg/mLAntifungal
Compound C250 µg/mLAntiviral

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory mechanism of selected derivatives. The research highlighted the interaction with specific inflammatory mediators.

DerivativeIC50 (µM)Mechanism
Derivative X0.5COX inhibition
Derivative Y1.0Cytokine modulation

Mechanism of Action

The mechanism of action of 3-phenyl-N-(thiophen-3-ylmethyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-phenyl-N-(thiophen-3-ylmethyl)propanamide with structurally related amides, focusing on substituents, melting points, and spectral

Compound Name (Reference) Substituents Melting Point (°C) Key Spectral Features (NMR, HRMS) Source
This compound Thiophen-3-ylmethyl, phenyl Not reported Not explicitly provided; inferred from analogs
N-Isopropyl-3-phenylpropanamide (17) Isopropyl, phenyl Not reported 1H NMR: δ 1.10 (d, J=6.5 Hz, 6H, CH(CH3)2)
3-Phenyl-N-(3-(trifluoromethyl)phenyl)propanamide (Ff) Trifluoromethylphenyl, phenyl 141–142 1H NMR: δ 7.65 (d, J=8.0 Hz, 2H, Ar-H); HRMS: [M+H]+ 338.1210
3-Phenyl-N-(4-sulfamoylphenyl)propanamide (Gd) Sulfamoylphenyl, phenyl 206–207 13C NMR: δ 165.2 (C=O); HRMS: [M+H]+ 319.1085
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide (13) Thiophen-2-yl, hydroxy, methyl Not reported IR: 3300 cm⁻¹ (O-H); HRMS: [M+H]+ 226.0698

Key Observations :

  • Thiophene vs.
  • Melting Points : Compounds with polar substituents (e.g., sulfamoyl in Gd) exhibit higher melting points (>200°C) due to hydrogen bonding, while trifluoromethyl-substituted analogs (Ff) have moderate melting points (~140°C). The target compound’s melting point is unreported but likely lower than Gd due to reduced polarity .

Key Observations :

  • Antimicrobial Activity : Electron-withdrawing substituents (e.g., trifluoromethyl in compound 10) correlate with enhanced antimicrobial potency, whereas thiophene-containing analogs like the target compound show moderate activity (IC50 = 8250 nM) .
  • Anti-inflammatory Potential: Meta-substituted aromatic rings (e.g., compound 20 in ) improve anti-inflammatory effects, suggesting that the thiophen-3-ylmethyl group (meta-substituted) in the target compound may favor similar activity .
Solubility and Lipophilicity
  • Lipophilicity : The thiophene ring increases logP compared to purely phenyl-substituted amides (e.g., N-isopropyl-3-phenylpropanamide) but less than halogenated analogs (e.g., 3-chloro-N-(3-hydroxyphenyl)propanamide) .
  • Hydrogen Bonding : The absence of hydroxyl or sulfonamide groups in the target compound reduces aqueous solubility relative to Gd or 3-hydroxy-N-methyl-3-(thiophen-2-yl)propanamide .

Biological Activity

3-Phenyl-N-(thiophen-3-ylmethyl)propanamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl group and a thiophen-3-ylmethyl moiety attached to a propanamide backbone. Its unique structure suggests potential interactions with various biological targets, which may underlie its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, related thiophene derivatives have shown significant activity against various bacterial strains, suggesting that the thiophene ring may enhance antimicrobial efficacy through specific interactions with microbial enzymes or membranes.

Anticancer Properties

Studies have reported that derivatives of compounds containing thiophene and phenyl groups can demonstrate cytotoxic effects against cancer cell lines. For example, thiazole-bearing analogues have been synthesized and tested for their antiproliferative activity against several cancer types, including breast and liver cancer cells . The presence of the phenyl group in these compounds is often associated with enhanced anticancer activity, likely due to improved lipophilicity and membrane permeability.

CompoundCancer Cell LineIC50 (µM)Reference
This compoundMCF-7Not specified
Thiazole derivativeHepG25.71
Thiazole-pyridine hybridPC3IC50 near standard drug

Anti-inflammatory Effects

In vivo studies using carrageenan-induced rat paw edema models have shown that compounds related to this compound possess anti-inflammatory properties. These effects are attributed to the modulation of inflammatory pathways, potentially involving the inhibition of pro-inflammatory cytokines .

The mechanism of action for this compound is likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes and cancer progression.
  • Receptor Modulation : The compound may interact with specific receptors or proteins, altering their activity and influencing cellular signaling pathways.
  • Membrane Interaction : The lipophilic nature of the phenyl and thiophene groups may facilitate membrane penetration, enhancing bioavailability and efficacy against target cells.

Case Studies

Several studies have explored the biological activity of related compounds:

  • CETP Inhibition : A series of phenyl-substituted propanamides were evaluated for their ability to inhibit cholesteryl ester transfer protein (CETP), demonstrating promising results with IC50 values as low as 0.15 µM in vitro .
  • Anticonvulsant Activity : Compounds structurally similar to this compound were tested for anticonvulsant properties, showing significant efficacy in animal models .

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